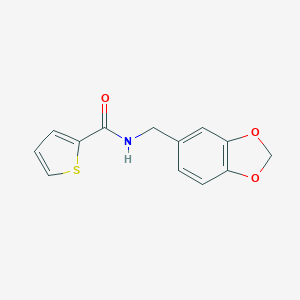
N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Ebselen is a small molecule that exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid is complex and involves multiple pathways. This compound has been shown to act as a glutathione peroxidase mimic, which can help reduce oxidative stress and damage. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors and voltage-gated potassium channels, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of glutathione, a key antioxidant molecule, in cells. This compound has also been shown to reduce the levels of various inflammatory mediators, including cytokines and prostaglandins. Additionally, this compound has been shown to improve neuronal function and reduce neuronal damage in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and modify. Additionally, this compound exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, this compound also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid. One area of interest is the development of this compound analogs that exhibit improved pharmacological properties. Another area of interest is the development of this compound-based therapies for various diseases, including neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate to give ethyl 2-(2-benzothiazolylthio)acetate. This intermediate is then reacted with hydrazine hydrate to give 2-(2-benzothiazolylthio)acetic acid hydrazide. The final step involves the reaction of this intermediate with succinic anhydride to give this compound.
Aplicaciones Científicas De Investigación
N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid has been extensively studied for its potential applications in various fields of medicine. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. Additionally, this compound has been shown to have neuroprotective effects, which can help protect neurons from damage and degeneration.
Propiedades
Fórmula molecular |
C13H14N2O4S |
|---|---|
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-8-3-4-9-10(7-8)20-13(14-9)15-11(16)5-6-12(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,15,16) |
Clave InChI |
BYSJHDPKXPBWCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
